molecular formula C20H16N4O2 B2484984 N-{[3-(furan-2-yl)pyrazin-2-yl]methyl}-4-(1H-pyrrol-1-yl)benzamide CAS No. 2097861-02-2

N-{[3-(furan-2-yl)pyrazin-2-yl]methyl}-4-(1H-pyrrol-1-yl)benzamide

Cat. No.: B2484984
CAS No.: 2097861-02-2
M. Wt: 344.374
InChI Key: IPXMUYJGFFZNRR-UHFFFAOYSA-N
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Description

N-{[3-(furan-2-yl)pyrazin-2-yl]methyl}-4-(1H-pyrrol-1-yl)benzamide is a complex organic compound that features a combination of furan, pyrazine, pyrrole, and benzamide moieties

Mechanism of Action

    Target of Action

    Pyrrolopyrazine derivatives have been found to exhibit a wide range of biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .

    Mode of Action

    More research is needed to elucidate the specific mode of action .

    Biochemical Pathways

    Pyrrolopyrazine derivatives have been found to affect various biochemical pathways due to their wide range of biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[3-(furan-2-yl)pyrazin-2-yl]methyl}-4-(1H-pyrrol-1-yl)benzamide typically involves multi-step organic reactions. One common approach includes:

    Formation of the pyrazine ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the furan ring: The furan ring can be introduced via a coupling reaction, often using palladium-catalyzed cross-coupling methods.

    Formation of the pyrrole ring: This step may involve the cyclization of an appropriate precursor, such as an amino ketone, under acidic conditions.

    Formation of the benzamide moiety: The final step involves the formation of the amide bond, typically through the reaction of an amine with a carboxylic acid derivative, such as an acid chloride or an ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-{[3-(furan-2-yl)pyrazin-2-yl]methyl}-4-(1H-pyrrol-1-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The furan and pyrrole rings can be oxidized under strong oxidative conditions.

    Reduction: The pyrazine ring can be reduced to form dihydropyrazine derivatives.

    Substitution: The benzamide moiety can undergo nucleophilic substitution reactions, particularly at the amide nitrogen.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute at the amide nitrogen.

Major Products

    Oxidation: Oxidized derivatives of the furan and pyrrole rings.

    Reduction: Dihydropyrazine derivatives.

    Substitution: Substituted benzamide derivatives.

Scientific Research Applications

    Medicinal Chemistry: This compound can be used as a scaffold for the development of new drugs, particularly those targeting bacterial infections or cancer.

    Biological Studies: It can be used to study the interactions of heterocyclic compounds with biological macromolecules.

    Material Science: The unique electronic properties of this compound make it a candidate for use in organic electronics and photonics.

Comparison with Similar Compounds

Similar Compounds

    N-{[3-(furan-2-yl)pyrazin-2-yl]methyl}pyridine-4-carboxamide: Similar structure but with a pyridine ring instead of a benzamide moiety.

    N-{[3-(furan-2-yl)pyrazin-2-yl]methyl}-4-(1H-imidazol-1-yl)benzamide: Similar structure but with an imidazole ring instead of a pyrrole ring.

Uniqueness

N-{[3-(furan-2-yl)pyrazin-2-yl]methyl}-4-(1H-pyrrol-1-yl)benzamide is unique due to its combination of furan, pyrazine, pyrrole, and benzamide moieties, which confer distinct electronic and steric properties. These properties may enhance its binding affinity and specificity for certain biological targets, making it a valuable compound for drug discovery and other scientific research applications.

Properties

IUPAC Name

N-[[3-(furan-2-yl)pyrazin-2-yl]methyl]-4-pyrrol-1-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N4O2/c25-20(15-5-7-16(8-6-15)24-11-1-2-12-24)23-14-17-19(22-10-9-21-17)18-4-3-13-26-18/h1-13H,14H2,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPXMUYJGFFZNRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C=C1)C2=CC=C(C=C2)C(=O)NCC3=NC=CN=C3C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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